6-Nitronicotinaldehyde
Overview
Description
6-Nitronicotinaldehyde is an organic compound with the molecular formula C6H4N2O3. It is a derivative of nicotinaldehyde, where a nitro group is substituted at the sixth position of the pyridine ring. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitronicotinaldehyde can be synthesized through several methods. One common approach involves the nitration of nicotinaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 6-Nitronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-nitronicotinic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives like hydrazones and oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Hydrazine or hydroxylamine in the presence of a base.
Major Products Formed:
Oxidation: 6-Nitronicotinic acid.
Reduction: 6-Aminonicotinaldehyde.
Substitution: Hydrazones and oximes of this compound.
Scientific Research Applications
6-Nitronicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Nitronicotinaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in oxidative stress and inflammation. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound without the nitro group.
6-Aminonicotinaldehyde: The reduced form of 6-Nitronicotinaldehyde.
6-Nitronicotinic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the nitro and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
6-nitropyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIUIBAOGRIIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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